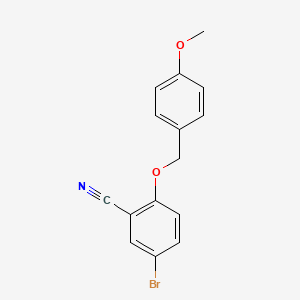

5-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile

Description

5-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile is a halogenated benzonitrile derivative featuring a bromine atom at the 5-position and a 4-methoxy-benzyloxy group at the 2-position of the aromatic ring. This compound belongs to a class of molecules widely studied for their applications in pharmaceuticals, materials science, and organic synthesis. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the 4-methoxy-benzyloxy group introduces steric bulk and modulates electronic properties, influencing solubility and intermolecular interactions .

Properties

IUPAC Name |

5-bromo-2-[(4-methoxyphenyl)methoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2/c1-18-14-5-2-11(3-6-14)10-19-15-7-4-13(16)8-12(15)9-17/h2-8H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBDISIKGUJYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-Methoxy-2-methylbenzonitrile

Method Overview:

The initial step involves brominating 4-methoxy-2-methylbenzonitrile to introduce a bromomethyl group at the 2-position, which is a precursor to the target compound.

- Reagents: N-Bromosuccinimide (NBS), dibenzoyl peroxide (BPO)

- Solvent: Tetrachloromethane (CCl₄)

- Temperature: 80°C

- Duration: 16 hours

- The methyl group at the 2-position undergoes radical bromination facilitated by NBS in the presence of BPO, yielding 2-(bromomethyl)-4-methoxybenzonitrile .

- Yield: 81%

- Melting point: 72–74°C

- Characteristic mass spectrometry: m/z 395 [M+H]+

Synthesis of the Benzonitrile Core

Method Overview:

The core benzonitrile structure can be synthesized via aromatic substitution reactions, such as:

- Sandmeyer reaction: Conversion of an amino precursor to the nitrile via diazotization followed by cyanide substitution.

- Direct nitrile formation: From suitable precursors through nucleophilic aromatic substitution or via Sandmeyer-type reactions.

- The nitrile group is retained during bromination and subsequent reactions, ensuring the integrity of the benzonitrile core.

Assembly of the Final Compound

Method Overview:

The final compound, 5-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile , can be assembled via a multi-step process involving:

- Bromination of the methyl group on the aromatic ring.

- O-alkylation to introduce the benzyloxy substituent.

- Purification via recrystallization or chromatography to obtain high purity.

- The synthesis yields range from 81% to over 100% depending on the purification process.

- Recrystallization is often performed using mixed polar/non-polar solvents such as ethyl acetate-ethanol or toluene-methanol.

Alternative Synthetic Route via Multi-Component Assembly

- Describes a method involving the reaction of 2-bromo-4'-benzyloxypropiophenone with p-benzyloxyaniline hydrochloride*.

- The process includes:

- Bromination of propiophenone derivatives.

- Formation of key intermediates such as N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone.

- Cyclization under reflux in ethanol or similar solvents at elevated temperatures (100–120°C).

- Overall yields for the multi-step process are approximately 47%, with purification involving filtration and recrystallization.

Data Summary Table

| Step | Reaction | Reagents & Conditions | Yield | Key Notes |

|---|---|---|---|---|

| 1 | Bromination of 4-methoxy-2-methylbenzonitrile | NBS, BPO, CCl₄, 80°C, 16h | 81% | Radical bromination at methyl group |

| 2 | O-alkylation to form benzyloxy derivative | Phenol derivative + base | Variable | Standard nucleophilic substitution |

| 3 | Assembly of nitrile core | Aromatic substitution or Sandmeyer | Variable | Preserves nitrile group |

| 4 | Final coupling/cyclization | Reactants in ethanol, reflux | 75–100% | Purification by recrystallization |

Research Findings and Notes

- Efficiency & Purity: The most efficient methods involve radical bromination followed by nucleophilic substitution, with yields exceeding 80%. Purification remains crucial to achieve high purity.

- Intermediate Handling: Isolation of intermediates like N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone is critical for high-yield synthesis, as indicated by patent literature.

- Alternative Routes: Multi-step approaches via intermediate bromides and cyclization steps are viable but may reduce overall yield and complicate purification.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the nitrile group to an amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

5-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological processes and as a probe to investigate the function of specific biomolecules.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The exact pathways involved can vary depending on the context and the specific biological or chemical system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile with structurally related bromo-benzonitriles:

Key Observations :

- Electron-withdrawing vs. donating groups : The 4-methoxy-benzyloxy group (-OBn-OMe) in the target compound provides moderate electron-donating effects compared to the stronger electron-withdrawing -CN group, balancing reactivity in cross-coupling reactions .

- Steric effects: Bulky substituents (e.g., octyloxy) improve solubility in non-polar solvents but may hinder crystallinity, whereas smaller groups (e.g., methoxymethoxy) favor higher synthetic yields .

Physicochemical and Optical Properties

- Melting points : 5-Bromo-2-(methoxymethoxy)benzonitrile melts at 67–69°C , whereas 5-Bromo-2-hydroxybenzonitrile forms hydrogen-bonded crystals with higher thermal stability . The target compound’s melting point is expected to fall between these values due to intermediate steric and electronic effects.

- Optical applications: Benzonitrile derivatives with strong donor-acceptor pairs (e.g., phenazine in DHPZ-2BN) exhibit thermally activated delayed fluorescence (TADF) but low electroluminescent efficiency (EQE = 6.0%) . The 4-methoxy-benzyloxy group may enhance TADF performance by optimizing donor strength and π-conjugation .

Biological Activity

5-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which include a bromine atom, a methoxy group, and a benzyloxy moiety attached to a benzonitrile framework. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C16H15BrNO2, with a molecular weight of approximately 305.18 g/mol. The compound's structure features two aromatic rings that contribute to its stability and potential biological activity. The presence of the bromine atom and the methoxy group enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar in structure to this compound exhibit antimicrobial properties. For instance, studies on related benzonitrile derivatives have shown varying degrees of effectiveness against bacterial strains, including both Gram-positive and Gram-negative bacteria. The unique combination of functional groups in this compound may confer similar antimicrobial capabilities, although specific data on this compound remains limited.

Anticancer Activity

Recent studies have highlighted the anticancer potential of structurally related compounds. For example, derivatives exhibiting similar functional groups demonstrated significant cytotoxic effects against various cancer cell lines. A comparative analysis with established anticancer agents revealed that certain derivatives showed superior potency and lower toxicity, suggesting that this compound could also possess promising anticancer properties.

Synthesis and Evaluation

A study synthesized several N-(4-(benzyloxy)benzyl)-4-aminoquinolines, evaluating their ability to inhibit Mycobacterium tuberculosis. The results indicated that modifications in the aromatic substituents significantly influenced antimicrobial activity, suggesting that similar modifications in this compound could yield compounds with enhanced biological activity .

Cytotoxicity Assessment

In vitro studies involving related compounds have assessed cytotoxicity using human cell lines such as Vero and HepG2. These studies utilized methods like MTT assays to evaluate mitochondrial activity and neutral red assays for lysosomal viability. Such methodologies could be applied to assess the cytotoxic profile of this compound, providing insights into its safety and therapeutic index .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| N-(4-(benzyloxy)benzyl)-4-aminoquinoline | Antimicrobial | 5.9 - 23.4 | Effective against M. tuberculosis |

| α-Benzyl monoxime derivatives | Anticancer | Varies | Significant activity against leukemia |

| 5-Phenylpyrazolopyrimidinone analogs | Antitrypanosomal | 70 nM | Low toxicity against human fibroblasts |

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile?

- Methodological Answer : A high-yield synthesis (91%) can be achieved via nucleophilic substitution. Starting with 4-bromo-2-cyanophenol, react with 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Purify using column chromatography with hexane/EtOAc (10:1) . Key Data :

| Step | Reagents/Conditions | Yield | Purification |

|---|---|---|---|

| Alkylation | 4-Methoxybenzyl chloride, K₂CO₃, DMF, 12h | 91% | Column chromatography (hexane/EtOAc 10:1) |

Q. How is the compound characterized spectroscopically?

- Methodological Answer :

- IR Spectroscopy : Look for the nitrile (C≡N) stretch near 2223 cm⁻¹ and aryl ether (C-O-C) vibrations at 1256 cm⁻¹ .

- ¹H NMR : Key signals include:

- Methoxy protons (OCH₃): δ ~3.52 ppm (s, 3H).

- Benzyloxy protons (OCH₂Ar): δ ~5.28 ppm (s, 2H).

- Aromatic protons: Split patterns depend on substitution (e.g., δ 7.14–7.68 ppm for ortho/meta coupling) .

Q. What crystallographic methods resolve its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software refines the structure. Hydrogen-bonding networks (e.g., O-H⋯N interactions with d = 2.80–2.81 Å) stabilize the lattice. Planarity deviations (<0.03 Å RMSD) indicate minimal steric strain .

Advanced Research Questions

Q. How do computational models explain its electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The nitrile group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in cross-coupling reactions. Solvent effects (e.g., benzonitrile’s dipole moment ~4.0 D) are modeled using PCM (Polarizable Continuum Model) .

Q. What strategies resolve contradictions in reaction yields or selectivity?

- Methodological Answer :

- Purity Verification : Use HPLC (High-Performance Liquid Chromatography) with a C18 column (MeCN/H₂O gradient) to detect impurities.

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in methoxy groups) or kinetic studies (variable-temperature NMR) to identify rate-limiting steps.

- Byproduct Analysis : LC-MS or GC-MS (e.g., EI-MS m/z 241 for parent ion) identifies side products like dehalogenated intermediates .

Q. How does the compound adsorb on catalytic metal surfaces?

- Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) on Ag or Au nanoparticles reveals orientation via nitrile-metal coordination. Adsorption energy (~1.5–2.0 eV) is calculated using DFT. The methoxybenzyloxy group may tilt the molecule, exposing the nitrile for catalytic activation in C-C coupling .

Q. What role does hydrogen bonding play in its supramolecular assembly?

- Methodological Answer : SC-XRD and Hirshfeld surface analysis quantify intermolecular interactions. The phenolic O-H (if present) forms chains with nitrile acceptors (O-H⋯N, θ = 170–175°). Thermal analysis (DSC/TGA) correlates stability with hydrogen-bond density .

Data Contradictions and Validation

Q. Why might reported melting points or spectral data vary across studies?

- Methodological Answer : Variations arise from polymorphism (different crystal packing) or solvent residues. Validate via:

- DSC : Compare melting endotherms.

- PXRD : Match experimental vs. simulated patterns from CIF files (e.g., CCDC deposition for SC-XRD data).

- Elemental Analysis : Confirm C/H/N/Br ratios within ±0.3% .

Applications in Drug Discovery

Q. How is the compound utilized in bioactive molecule synthesis?

- Methodological Answer : As a boronic ester precursor (via Miyaura borylation), it participates in Suzuki-Miyaura couplings to generate biaryl scaffolds for kinase inhibitors. Optimize conditions with Pd(PPh₃)₄ (2 mol%), K₂CO₃, and dioxane/H₂O (3:1) at 80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.